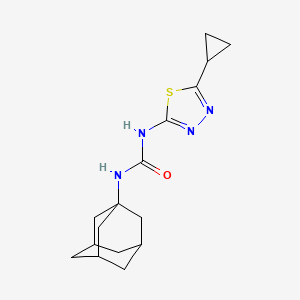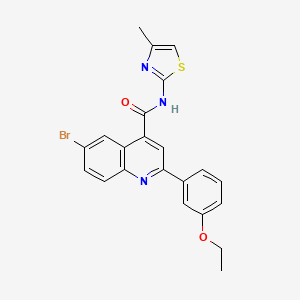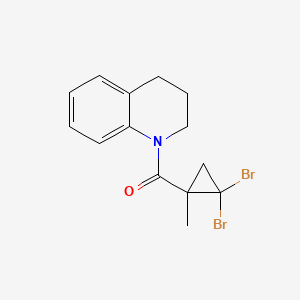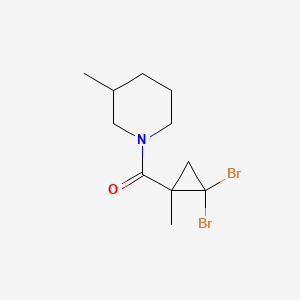
N-(1-ADAMANTYL)-N'-(5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-YL)UREA
Overview
Description
N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is a synthetic compound that features a unique combination of adamantyl and thiadiazole moieties The adamantyl group is known for its rigidity and bulkiness, while the thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of adamantyl isocyanate with a thiadiazole derivative. One common method includes the following steps:
Preparation of Adamantyl Isocyanate: Adamantane is reacted with phosgene to form adamantyl isocyanate.
Formation of Thiadiazole Derivative: A thiadiazole derivative is synthesized by reacting cyclopropylamine with thiocarbonyl diimidazole.
Coupling Reaction: The adamantyl isocyanate is then reacted with the thiadiazole derivative under controlled conditions to form N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The adamantyl or thiadiazole moieties can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and bulkiness, which can enhance binding affinity to target proteins. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 2-(1-adamantyl)-1,3,4-oxadiazoline-5-thione
Uniqueness
N-1-adamantyl-N’-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea is unique due to its combination of adamantyl and thiadiazole moieties, which confer distinct chemical and biological properties. The presence of the cyclopropyl group further enhances its uniqueness by adding steric hindrance and rigidity, potentially leading to improved binding affinity and selectivity for specific targets.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c21-14(17-15-20-19-13(22-15)12-1-2-12)18-16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOUUCEVTVGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B4278023.png)


![1-[3-Methyl-4-(4-methylphenyl)piperazin-1-yl]octan-1-one](/img/structure/B4278046.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B4278049.png)
![(3,4-dichlorophenyl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4278056.png)
![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(9H-xanthen-9-yl)methanone](/img/structure/B4278060.png)
![Propan-2-yl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278073.png)
![3-((3,3,5-Trimethylcyclohexyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278074.png)
![2-[4-(2-METHYL-2-PROPANYL)PHENYL]-N-[5-(4-PYRIDINYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B4278091.png)
![2-(3-chlorophenoxy)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4278093.png)
![4-chloro-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B4278100.png)
